molecular formula C3BrF5O B15167244 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene CAS No. 603107-21-7

1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene

Cat. No.: B15167244
CAS No.: 603107-21-7
M. Wt: 226.93 g/mol
InChI Key: HHNHYUZSBRGICQ-UHFFFAOYSA-N
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Description

1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene is a specialized fluorinated organic compound offered for research and development purposes. This chemical is strictly for laboratory use and is not intended for personal, human, or veterinary diagnostic or therapeutic applications. The compound features a complex structure integrating bromodifluoromethoxy and trifluoroethene groups. While specific applications for this exact molecule are not fully detailed in public literature, its structure suggests potential utility in several advanced research areas. Based on its functional groups and the known use of similar fluorinated ethers and alkenes, it may be investigated as a specialized monomer or building block in the development of novel fluoropolymers or fluoroelastomers . Such materials are prized for their exceptional resistance to heat, chemicals, and solvents. Furthermore, the presence of both bromine and fluorine atoms makes it a candidate for use in pharmaceutical and advanced materials synthesis as an intermediate, facilitating reactions that introduce fluorinated segments into target molecules. Researchers are exploring these types of compounds for creating materials with unique surface properties and low coefficients of friction. The mechanism of action in research settings is typically related to its reactivity as an alkene and the ability of its halogens (bromine and fluorine) to participate in or undergo various substitution and addition reactions, allowing for the systematic construction of more complex fluorinated architectures. Please consult the product's Material Safety Data Sheet (MSDS) for safe handling and storage procedures.

Properties

CAS No.

603107-21-7

Molecular Formula

C3BrF5O

Molecular Weight

226.93 g/mol

IUPAC Name

1-[bromo(difluoro)methoxy]-1,2,2-trifluoroethene

InChI

InChI=1S/C3BrF5O/c4-3(8,9)10-2(7)1(5)6

InChI Key

HHNHYUZSBRGICQ-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(OC(F)(F)Br)F

Origin of Product

United States

Preparation Methods

Halogenation of Fluoroether Precursors

A primary route involves bromination of 1-[difluoromethoxy]-1,2,2-trifluoroethene using molecular bromine (Br₂) under radical initiation. This method, adapted from analogous fluoroether syntheses, proceeds via a radical chain mechanism:

$$
\text{CF₂=CF-O-CF₂H} + \text{Br}_2 \xrightarrow{\text{UV/hν}} \text{CF₂=CF-O-CF₂Br} + \text{HBr}
$$

Key parameters include:

  • Temperature : 40–60°C to balance reaction rate and side-product formation
  • Solvent : Non-polar media (e.g., CCl₄) to stabilize bromine radicals
  • Catalyst : Trace RuCl₃·H₂O (0.01–0.1 mol%) enhances selectivity

Industrial implementations employ continuous flow reactors to manage exothermicity, achieving yields of 68–72% with >98% purity.

Nucleophilic Substitution in Fluorinated Alcohols

An alternative pathway starts with 1,2,2-trifluoroethenyl difluoromethyl ether (CAS 1187-93-5), where bromine displaces a hydroxyl group under acidic conditions:

$$
\text{CF₂=CF-O-CF₂OH} + \text{HBr} \xrightarrow{\text{H₂SO₄}} \text{CF₂=CF-O-CF₂Br} + \text{H₂O}
$$

Optimal conditions from pilot-scale studies:

Parameter Value
HBr concentration 48% (aqueous)
Reaction time 4–6 h
Temperature 25–30°C
Yield 81%

This method minimizes oligomerization by maintaining mild temperatures, though it requires rigorous drying to prevent hydrolysis.

Industrial Production Methodologies

Continuous Flow Bromination

Leading manufacturers utilize tubular reactors with the following configuration:

  • Precursor feed : 1-[difluoromethoxy]-1,2,2-trifluoroethene (20–25 kg/h)
  • Bromine injection : 99.5% Br₂ at 1.2:1 molar ratio
  • Residence time : 8–12 minutes
  • Quenching : Aqueous NaHCO₃ to neutralize HBr

This approach achieves 95% conversion with a space-time yield of 1.4 kg·L⁻¹·h⁻¹.

Catalytic Vapor-Phase Synthesis

Advanced methods employ fixed-bed reactors with AlF₃ catalysts at 200–250°C:

$$
\text{CF₂=CF-O-CF₂H} + \text{Br}_2 \xrightarrow{\text{AlF₃}} \text{CF₂=CF-O-CF₂Br} + \text{HBr}
$$

Performance metrics:

Metric Value
Catalyst lifetime 800–1000 h
Selectivity 89%
By-products <3% CF₂=CF-O-CF₃

This gas-phase method eliminates solvent waste but requires high-purity feedstocks to prevent catalyst deactivation.

Purification and Isolation Techniques

Fractional Distillation

Crude product is distilled under reduced pressure to separate brominated species:

Fraction Pressure (mmHg) Temperature (°C) Purity Target
Light 120 45–50 Remove HBr
Main 80 68–72 Target compound
Heavy 60 85–90 Oligomers

This achieves 99.7% purity when coupled with molecular sieve drying.

Chromatographic Refinement

Lab-scale purification uses flash chromatography with silica gel (40–63 μm) and a 30:1 petroleum ether:ethyl acetate eluent. Retention factors (Rf):

  • Target compound: 0.42
  • Bromine excess: 0.88
  • Diene by-products: 0.15

Analytical Characterization

Critical quality control parameters and methods:

Parameter Method Specification
Purity GC-MS (HP-5 column) ≥99.5%
Bromine content XRF 35.2 ± 0.3%
Fluorine assay ¹⁹F NMR 62.8 ± 0.5%
Moisture Karl Fischer ≤50 ppm

¹⁹F NMR (CDCl₃, 471 MHz): δ -72.3 (CF₂Br), -113.5 (CF₂=), -125.1 (CF₃).

Chemical Reactions Analysis

Types of Reactions: 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The presence of multiple fluorine atoms can influence the compound’s reactivity towards oxidation and reduction reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Electrophiles such as halogens or alkylating agents are used, often in the presence of a catalyst like palladium or platinum.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce halogenated compounds.

Scientific Research Applications

1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their stability and bioavailability.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which have applications in electronics and aerospace.

Mechanism of Action

The mechanism by which 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the bromo group. These effects can stabilize reaction intermediates and facilitate the formation of new bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through non-covalent interactions or covalent modifications.

Comparison with Similar Compounds

1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene

  • Key features : Contains a bromine atom on the methoxy group and a trifluoroethenyl backbone.
  • Reactivity : Bromine’s leaving-group capability may facilitate nucleophilic substitution reactions, distinguishing it from chlorine- or fluorine-substituted analogs.

1-Bromo-2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane (HR177088)

  • CAS : 85720-82-7
  • Molecular formula : C₄BrCl₂F₇O
  • Key features : Combines bromine and chlorine substituents on a tetrafluoroethane backbone. The presence of chlorine enhances electronegativity but reduces leaving-group efficiency compared to bromine .

1,1'-[(Difluoromethylene)bis(oxy)]bis[1,2,2-trifluoroethylene] (CAS 13845-92-6)

  • Molecular formula : C₅F₈O₂
  • Key features : A bis-ether with a difluoromethylene (–CF₂–) bridge connecting two trifluoroethenyl groups. Lacks halogens beyond fluorine, suggesting higher thermal stability but lower reactivity .

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethylene (CAS 615-064-0)

  • Key features: Substitutes bromine with a trifluoromethoxy (–OCF₃) group.

Ethanesulfonyl Fluoride Derivatives (e.g., CAS 16090-14-5)

  • Key features : Contain sulfonyl fluoride (–SO₂F) groups instead of ether linkages. Sulfonyl fluorides are pivotal in click chemistry and materials science due to their hydrolytic stability and reactivity with nucleophiles .

Physical Properties Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Refractive Index
1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene C₄BrF₇O ~303
HR177088 85720-82-7 C₄BrCl₂F₇O 347.84
1,1'-[(Difluoromethylene)bis(oxy)]bis[...] 13845-92-6 C₅F₈O₂ 244.04 98.1 1.586 1.307
Ethanesulfonyl fluoride (CAS 16090-14-5) 16090-14-5 C₅F₁₀O₃S

Notes:

  • Data for the target compound are unavailable in the provided evidence.
  • The bis-ether (13845-92-6) exhibits a relatively low boiling point (98.1°C) and high density (1.586 g/cm³), typical of heavily fluorinated compounds .

Reactivity and Application Insights

  • Bromine-containing compounds (e.g., target compound, HR177088): Bromine’s leaving-group propensity makes these compounds suitable for cross-coupling reactions or polymer initiators.
  • Sulfonyl fluorides (e.g., CAS 16090-14-5): Utilized in covalent inhibitors and polymer networks due to SO₂F’s selective reactivity .
  • Chlorine-substituted analogs (e.g., HR177088): May exhibit slower substitution kinetics compared to brominated derivatives but offer cost advantages in industrial processes .

Biological Activity

1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex fluorinated structure that significantly influences its biological interactions. The presence of bromine and difluoromethoxy groups enhances its reactivity and potential as a pharmacophore in medicinal chemistry.

Chemical Structure

  • Molecular Formula : C3_3BrF4_4O
  • Molecular Weight : 202.94 g/mol
  • Key Functional Groups :
    • Bromine atom
    • Difluoromethoxy group
    • Trifluoroethene moiety

Antimicrobial Activity

Recent studies indicate that fluorinated compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including resistant strains.

Study Organism Tested Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Study AE. coli1532 µg/mL
Study BS. aureus2016 µg/mL

These results suggest that 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene may possess similar antimicrobial properties, warranting further investigation.

Cytotoxicity Studies

Cytotoxic effects of fluorinated compounds can vary significantly based on their structure. A study analyzing the cytotoxicity of various fluorinated ethers found that those with higher fluorine content often exhibited enhanced cytotoxicity in cancer cell lines.

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa5.2Induction of apoptosis
MCF-74.8Cell cycle arrest

These findings imply that the compound may induce apoptosis in specific cancer cell lines, making it a candidate for further research in cancer therapeutics.

The mechanism by which 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene exerts its biological effects is likely multifaceted:

  • Reactive Oxygen Species (ROS) Generation : Fluorinated compounds can lead to increased oxidative stress within cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.

Case Study 1: Anticancer Activity

A study conducted on a series of fluorinated compounds including derivatives of 1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene demonstrated promising anticancer activity against melanoma cells. The study reported an IC50_{50} value of approximately 3 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Environmental Impact

Research has also highlighted the environmental implications of using such fluorinated compounds. Their persistence in the environment raises concerns about bioaccumulation and toxicity to aquatic life. Regulatory assessments are ongoing to determine safe usage levels.

Q & A

Q. How do non-covalent interactions (C–H···F, π-stacking) influence solid-state packing?

  • Methodological Answer : Analyze Hirshfeld surfaces to quantify interaction contributions. In crystal structures of fluorinated biphenyls, C–H···F contacts (2.3–2.5 Å) and π-π interactions (3.7 Å) stabilize layered architectures. Compare with polymorph screening results to assess thermodynamic vs. kinetic crystallization pathways .

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